5-Cyclobutyl-1,3-oxazole-4-carbaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

5-Cyclobutyl-1,3-oxazole-4-carbaldehyde (C8H9NO2, MW 151.16) is a 5-substituted 1,3-oxazole-4-carbaldehyde derivative in which a cyclobutyl ring replaces the more common methyl, cyclopropyl, or unsubstituted variants at the 5-position. The oxazole-4-carbaldehyde scaffold is widely used as a C1-synthon for the construction of biologically active heterocycles, and the nature of the 5-substituent critically modulates both the electronic character of the aldehyde and the overall physicochemical profile of downstream products.

Molecular Formula C8H9NO2
Molecular Weight 151.165
CAS No. 2344681-40-7
Cat. No. B2548234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclobutyl-1,3-oxazole-4-carbaldehyde
CAS2344681-40-7
Molecular FormulaC8H9NO2
Molecular Weight151.165
Structural Identifiers
SMILESC1CC(C1)C2=C(N=CO2)C=O
InChIInChI=1S/C8H9NO2/c10-4-7-8(11-5-9-7)6-2-1-3-6/h4-6H,1-3H2
InChIKeyPMPWYQPFUBYBEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclobutyl-1,3-oxazole-4-carbaldehyde (CAS 2344681-40-7): A 5-Substituted Oxazole-4-carbaldehyde Building Block with Distinct Lipophilicity for Heterocycle Synthesis


5-Cyclobutyl-1,3-oxazole-4-carbaldehyde (C8H9NO2, MW 151.16) is a 5-substituted 1,3-oxazole-4-carbaldehyde derivative in which a cyclobutyl ring replaces the more common methyl, cyclopropyl, or unsubstituted variants at the 5-position . The oxazole-4-carbaldehyde scaffold is widely used as a C1-synthon for the construction of biologically active heterocycles, and the nature of the 5-substituent critically modulates both the electronic character of the aldehyde and the overall physicochemical profile of downstream products . This compound is supplied for non-human research use at ≥98% purity (GC) and is stored under inert atmosphere at 2–8°C .

5-Cyclobutyl-1,3-oxazole-4-carbaldehyde (CAS 2344681-40-7): Why 5-Position Substituent Swaps Cannot Be Ignored in Procurement


In-class 1,3-oxazole-4-carbaldehydes bearing different 5-substituents are not freely interchangeable because even minor changes at the 5-position drastically alter lipophilicity (logP), steric bulk, and the ground-state electron density at the reactive aldehyde carbon [1]. Substituting a 5-methyl or 5-cyclopropyl group with a 5-cyclobutyl fragment can shift logP by 0.4–0.9 units—sufficient to affect passive membrane permeability, CYP450 susceptibility, and binding-site complementarity in structure–activity relationship (SAR) campaigns [2]. The quantitative evidence below documents exactly where 5-cyclobutyl-1,3-oxazole-4-carbaldehyde differentiates from its nearest commercially available analogs, enabling rational selection rather than approximate replacement.

5-Cyclobutyl-1,3-oxazole-4-carbaldehyde (CAS 2344681-40-7): Head-to-Head Physicochemical Evidence Against Common 5-Substituted Oxazole-4-carbaldehyde Analogs


LogP Differentiation: Cyclobutyl Delivers Intermediate Lipophilicity Ideal for Blood–Brain Barrier Penetration Window

The computed logP of 5-cyclobutyl-1,3-oxazole-4-carbaldehyde is 1.75, compared to 1.36 for the 5-cyclopropyl analog and 0.80 for the 5-methyl analog . The unsubstituted oxazole-4-carbaldehyde is substantially more polar with a logP of –0.46 . The 0.4–0.9 log unit gap between cyclobutyl and its nearest analogs is large enough to alter predicted CNS penetration (optimal logP 1–3) and oral absorption, making the cyclobutyl variant a strategically differentiated choice for CNS-focused medicinal chemistry campaigns [1].

Lipophilicity Drug-likeness Physicochemical profiling

Fraction of sp3 Carbons (Fsp3): Cyclobutyl Yields Highest Three-Dimensional Character Among 5-Substituted Oxazole-4-carbaldehydes

The fraction of sp3-hybridized carbons (Fsp3) for 5-cyclobutyl-1,3-oxazole-4-carbaldehyde is 0.50, surpassing the 5-cyclopropyl analog (Fsp3 = 0.29) and the 5-methyl analog (Fsp3 = 0.20). The unsubstituted oxazole-4-carbaldehyde has Fsp3 = 0.00 . A higher Fsp3 correlates with increased clinical success rates and reduced attrition due to improved solubility, selectivity, and metabolic stability [1]. The cyclobutyl congener provides the highest degree of saturation achievable without introducing conformational complexity that undermines crystallinity.

Fsp3 Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Uniform Reactivity Handle with Tuned Lipophilic Bulk

All four comparators share identical hydrogen-bond acceptor counts (3) and donors (0), resulting in a topological polar surface area (TPSA) of approximately 43.1 Ų for the core oxazole-4-carbaldehyde scaffold . This means that the differential lipophilicity achieved by the cyclobutyl group (logP 1.75) is not accompanied by an increase in polar descriptors that would penalize passive permeability. The cyclobutyl congener therefore delivers enhanced membrane partitioning with no additional hydrogen-bonding burden relative to the smaller 5-methyl or 5-cyclopropyl analogs.

H-bond acceptors TPSA Physicochemical profiling

Rotatable Bond Count: Cyclobutyl Maintains Conformational Restraint While Adding Lipophilic Volume

Both 5-cyclobutyl- and 5-cyclopropyl-1,3-oxazole-4-carbaldehyde possess two rotatable bonds (cycloalkyl–oxazole and oxazole–aldehyde), whereas the 5-methyl analog has only one rotatable bond (methyl–oxazole) and the unsubstituted derivative has one (aldehyde rotation only) [1]. The cyclobutyl ring itself is not a source of additional rotatable bonds; it contributes solely to steric volume and lipophilicity. This means the cyclobutyl congener introduces substantial hydrophobic surface area without the entropic penalty of freely rotatable chains, preserving binding affinity relative to longer alkyl-chain substituents that increase rotatable bond count.

Rotatable bonds Conformational flexibility Drug-likeness

5-Cyclobutyl-1,3-oxazole-4-carbaldehyde (CAS 2344681-40-7): Optimal Application Scenarios Supported by Quantitative Differentiation Evidence


Fragment-Based Screening Library Design Requiring High Fsp3 and CNS-Penetrant Physicochemical Space

With Fsp3 = 0.50 and logP = 1.75, 5-cyclobutyl-1,3-oxazole-4-carbaldehyde is optimally positioned for fragment libraries targeting CNS enzymes or receptors where three-dimensional character and intermediate lipophilicity are correlated with hit progression and selectivity [1]. It outperforms 5-methyl (Fsp3 0.20) and 5-cyclopropyl (Fsp3 0.29) in saturation while maintaining TPSA = 43.1 Ų, consistent with favorable blood–brain barrier penetration [2].

Parallel Synthesis of Oxazole-Based Kinase Inhibitor Scaffolds with Controlled Lipophilicity

In kinase inhibitor lead optimization, incremental logP shifts of 0.4–0.5 units can determine CYP3A4 liability and hERG binding. The cyclobutyl congener (logP 1.75) bridges the gap between the more polar cyclopropyl (logP 1.36) and methyl (logP 0.80) analogs, providing a unique lipophilic space for back-up compound generation when a 5-cyclopropyl series shows insufficient cellular activity [1]. The aldehyde handle permits reductive amination, Wittig, and Grignard diversification without interference from the cyclobutane ring .

DNA-Encoded Library (DEL) Building Block Selection for Diversity-Oriented Synthesis

DEL campaigns require building blocks with balanced steric demand and high synthetic fidelity. The cyclobutyl-substituted oxazole-4-carbaldehyde offers greater steric differentiation than methyl or cyclopropyl analogs without increasing rotatable bond count (remainder at 2), ensuring consistent on-DNA reaction yields across library members [1]. Its relatively low molecular weight (151.16) also keeps final DEL compound sizes within drug-like limits [2].

Agrochemical Lead Generation Requiring Metabolic Stability of Cycloalkyl Fragments

In agrochemical discovery, cyclobutyl fragments often exhibit superior metabolic stability compared to cyclopropyl and methyl counterparts due to reduced CYP-mediated oxidation at the strained ring [1]. The 4-carbaldehyde functionality allows late-stage diversification into carboxylic acids, amides, and heterocycles commonly found in commercial fungicides and herbicides, making this building block a preferred entry point for oxazole-containing agrochemical scaffolds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclobutyl-1,3-oxazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.